molecular formula C6H9NNa2O5 B090211 Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt CAS No. 135-37-5

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt

Cat. No.: B090211
CAS No.: 135-37-5
M. Wt: 221.12 g/mol
InChI Key: ZTVCAEHRNBOTLI-UHFFFAOYSA-L
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Description

Theoretical Models of Multidentate Ligand Interactions

The chelation behavior of glycine derivatives is governed by the chelate effect , which posits that multidentate ligands form more stable complexes than their monodentate counterparts due to entropy-driven processes. For N-(carboxymethyl)-N-(2-hydroxyethyl) glycine, the ligand’s four potential donor atoms (two carboxylate oxygens, one amine nitrogen, and one hydroxyl oxygen) enable the formation of five-membered chelate rings, a geometry associated with minimal steric strain and maximal stability.

The stability constant (log K) quantifies the equilibrium between free metal ions and ligand-bound complexes. For example, the log K value for its Fe³⁺ complex exceeds 16.5, reflecting strong affinity. Theoretical models, such as the Hard-Soft Acid-Base (HSAB) theory, further explain selectivity trends: the ligand’s oxygen-rich donor sites preferentially bind hard Lewis acids like Fe³⁺ and Ca²⁺ over softer ions like Cd²⁺.

Metal-Specific Chelation Selectivity and Displacement Series

The ligand exhibits a displacement series influenced by ionic radius, charge density, and hydration energy. Experimental log K values for key metal complexes are summarized below:

Metal Ion log K (25°C) Preferred Coordination Geometry
Fe³⁺ 16.5 Octahedral
Cu²⁺ 13.9 Square-planar
Ca²⁺ 7.0 Hexagonal
Mg²⁺ 5.8 Octahedral

Data derived from conditional stability constants.

In mixed-metal systems, Fe³⁺ displaces Ca²⁺ or Mg²⁺ due to higher log K values, a phenomenon critical for inhibiting scale formation in industrial boilers. Competitive binding studies using spectroscopic titration reveal that Cu²⁺ forms Jahn-Teller distorted complexes , while Zn²⁺ adopts tetrahedral geometries.

pH-Dependent Complexation Equilibria

The ligand’s protonation states dictate its chelation capacity. Dissociation occurs in three steps:

  • pKa₁ : 1.6 (carboxylate group)
  • pKa₂ : 2.5 (amine group)
  • pKa₃ : 10.5 (hydroxyl group).

Below pH 2, the ligand exists as H₃L⁺ , limiting metal binding. Between pH 3–10, the fully deprotonated form (L³⁻ ) dominates, enabling strong chelation. At pH > 11, hydroxide ions compete with the ligand, reducing complex stability. For example, the conditional stability constant (log K') for Ca²⁺ drops from 7.0 at pH 7 to 3.5 at pH 12 due to Ca(OH)₂ precipitation.

Competitive Complexation with Hydroxide and Other Ligands

In aqueous systems, the ligand competes with anions like hydroxide, carbonate, and sulfate. The Schwarzenbach model quantifies this competition using the relationship:
$$
\log K' = \log K - \log \alpha{\text{H}} - \log \alpha{\text{M}}
$$
where $$\alpha{\text{H}}$$ and $$\alpha{\text{M}}$$ account for protonation and competing ligands. For instance, in seawater (pH 8.1, high Cl⁻), the ligand’s affinity for Ca²⁺ decreases by 30% compared to deionized water.

Ternary Complex Formation Mechanisms

Ternary complexes involving glycine derivatives and secondary ligands (e.g., citrate, EDTA) enhance metal sequestration in multi-ligand systems. The Eigen-Wilkins mechanism describes this process:

  • Formation of a binary metal-ligand complex.
  • Attack by a secondary ligand to form a mixed-ligand species.

For example, in the presence of citrate, the ligand forms a Fe³⁺-glycine-citrate ternary complex with a stability constant 10²× higher than the binary Fe³⁺-glycine complex. This synergy is exploited in advanced water treatment to inhibit Fe(OH)₃ precipitation.

Properties

IUPAC Name

disodium;2-[carboxylatomethyl(2-hydroxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5.2Na/c8-2-1-7(3-5(9)10)4-6(11)12;;/h8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCAEHRNBOTLI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-62-9 (Parent)
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135375
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DSSTOX Substance ID

DTXSID8042008
Record name Disodium 2-hydroxyethyliminodi(acetate)
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Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-37-5
Record name Disodium 2-hydroxyethyliminodi(acetate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, sodium salt (1:2)
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Record name Disodium 2-hydroxyethyliminodi(acetate)
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Record name Disodium 2-hydroxyethyliminodi(acetate)
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Record name DISODIUM HYDROXYETHYLIMINODIACETATE
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Preparation Methods

Carboxymethylation of Glycine

Glycine undergoes carboxymethylation via reaction with chloroacetic acid in an alkaline medium. Sodium hydroxide facilitates deprotonation of glycine’s amine group, enhancing its nucleophilicity. The reaction proceeds as follows:

Glycine+ClCH2COOHNaOHN-(Carboxymethyl)glycine+NaCl+H2O\text{Glycine} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{N-(Carboxymethyl)glycine} + \text{NaCl} + \text{H}2\text{O}

Key Parameters:

  • Molar Ratio: 1:1 glycine to chloroacetic acid for mono-substitution.

  • Temperature: 60–80°C to balance reaction rate and byproduct formation.

  • pH: Maintained at 10–12 using NaOH to ensure amine activation.

Hydroxyethylation and Neutralization

The intermediate N-(carboxymethyl)glycine reacts with ethanolamine to introduce the hydroxyethyl group. Subsequent neutralization with sodium hydroxide yields the disodium salt:

N-(Carboxymethyl)glycine+HOCH2CH2NH2NaOHDisodium Salt+H2O\text{N-(Carboxymethyl)glycine} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaOH}} \text{Disodium Salt} + \text{H}2\text{O}

Optimization Insights:

  • Solvent: Aqueous medium ensures solubility of ionic intermediates.

  • Stoichiometry: Excess ethanolamine (1.2–1.5 equivalents) drives the reaction to completion.

Industrial Production Methods

Industrial synthesis prioritizes cost-efficiency, yield, and purity. The process integrates continuous-flow reactors and advanced purification systems.

Large-Scale Reaction Setup

ParameterSpecification
Reactor TypeStirred-tank reactor with pH control
Temperature70–90°C
PressureAtmospheric
Residence Time4–6 hours
CatalystNone (base-driven reaction)

Purification Steps:

  • Crystallization: Cooling the reaction mixture induces crystallization of the disodium salt.

  • Filtration: Removes unreacted reagents and sodium chloride byproduct.

  • Drying: Spray drying produces a free-flowing powder with <1% moisture content.

Reaction Condition Analysis

Critical factors influencing yield and purity are tabulated below:

ConditionOptimal RangeImpact on Yield
pH10.5–11.5Maximizes amine reactivity
Temperature75°CBalances kinetics and decomposition
Molar Ratio (Gly:ClCH₂COOH)1:1.1Minimizes di-substitution
Stirring Rate300–400 RPMEnhances mass transfer

Deviations beyond these ranges reduce yield by 15–30% due to side reactions like di-carboxymethylation or ethanolamine oxidation.

Comparative Analysis of Synthetic Routes

Alternative Method: One-Pot Synthesis

A one-pot approach combining carboxymethylation and hydroxyethylation in a single reactor reduces processing time by 40%. However, it requires precise stoichiometric control to avoid over-alkylation.

Advantages:

  • Reduced equipment costs.

  • Higher throughput (≈85% yield).

Limitations:

  • Complex impurity profile requiring additional purification.

Green Chemistry Approaches

Recent advances explore substituting chloroacetic acid with less toxic agents like bromoacetic acid or glycine derivatives. While promising, these methods face scalability challenges and higher raw material costs.

Purification and Quality Control

Industrial-grade product purity (>98%) is achieved through:

  • Ion-Exchange Chromatography: Removes residual metal ions.

  • Recrystallization: Ethanol-water mixtures (3:1 v/v) enhance crystal purity.

Quality Metrics:

ParameterSpecification
Purity (HPLC)≥98%
Heavy Metals≤10 ppm
Chloride Content≤0.2%

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A study highlights its effectiveness when used with a Newcrom R1 HPLC column under specific mobile phase conditions involving acetonitrile, water, and phosphoric acid. This method is adaptable for mass spectrometry (MS) applications by replacing phosphoric acid with formic acid, allowing for the scalable isolation of impurities and pharmacokinetic studies .

Pharmaceutical Applications

Drug Formulation:
This compound serves as a stabilizing agent in pharmaceutical formulations. Its properties as an anionic surfactant enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Research indicates that glycine derivatives can improve the therapeutic efficacy of certain drugs by facilitating better absorption in biological systems.

Toxicity Assessments:
Glycine derivatives are included in toxicity assessments for chemicals used in hydraulic fracturing fluids. These assessments aim to evaluate the environmental impact of chemical exposure on drinking water resources. The compound's role in mitigating potential toxicity from other chemicals highlights its importance in environmental health studies .

Environmental Science

Water Treatment:
The compound has been investigated for its potential use in wastewater treatment processes. Its ability to interact with various contaminants makes it a candidate for enhancing the efficiency of treatment systems designed to handle hydraulic fracturing wastewater. Studies have explored its effectiveness in reducing harmful disinfection byproducts during water treatment processes .

Industrial Applications

Surfactant Properties:
As a surfactant, this compound finds applications in cleaning products and personal care formulations. Its surfactant properties facilitate the emulsification of oils and dirt, making it valuable in formulating effective cleaning agents .

Thickening Agents:
The compound is also explored as a thickening agent in various industrial applications due to its viscoelastic properties. Its ability to modify the rheological behavior of aqueous solutions makes it suitable for use in coatings and adhesives .

Case Studies

Study Focus Findings
HPLC AnalysisDemonstrated effective separation capabilities using glycine-based methods .
Toxicity AssessmentIdentified potential risks associated with hydraulic fracturing fluids containing glycine derivatives .
Wastewater TreatmentShowed promise in reducing harmful contaminants in treated wastewater from hydraulic fracturing .
Surfactant EfficacyEvaluated as a key ingredient in improving cleaning product formulations due to its surfactant properties .

Mechanism of Action

The primary mechanism by which Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt exerts its effects is through chelation. It binds to metal ions via its carboxyl and hydroxyl groups, forming stable complexes. This chelation prevents metal ions from participating in unwanted side reactions, thereby stabilizing formulations and enhancing the efficacy of active ingredients.

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA) Derivatives

  • Disodium EDTA (CAS 139-33-3): Contains four carboxylate groups and two ethylenediamine nitrogens. Lacks hydroxyl groups, reducing its efficacy in alkaline environments compared to the target compound .
  • Trisodium HEDTA (CAS 139-89-9): Features a hydroxyethyl substitution, enhancing solubility in neutral-to-alkaline conditions. However, it has three carboxylates and one hydroxyl group, offering lower metal-binding capacity than the target compound’s two carboxylates and one hydroxyl group .

Cyclohexane-Based Analog

  • Used in niche applications like surface nanoarchitectonics .

Lipophilic Derivatives

  • N-Stearoylsarcosine Sodium Salt (CAS 5136-55-0): Incorporates a long alkyl chain (C₁₈), making it amphiphilic. Primarily used as a surfactant rather than a chelator .

Chelation Properties

Compound Key Functional Groups Preferred pH Range Stability Constant (log K, Fe³⁺) Applications
Target Compound 2 Carboxylates, 1 Hydroxyl 8–11 ~25.1 (estimated) Alkaline stabilization, Fe³⁺ removal
Disodium EDTA 4 Carboxylates 2–12 25.1 Broad-spectrum chelation
Trisodium HEDTA 3 Carboxylates, 1 Hydroxyl 6–10 19.8 Cosmetics, pharmaceuticals
N-Stearoylsarcosine 1 Carboxylate, Long alkyl 5–9 N/A Surfactants, detergents

Key Findings :

  • The target compound’s hydroxyl group enhances solubility in alkaline media, outperforming EDTA in high-pH environments .
  • HEDTA’s lower stability constant for Fe³⁺ (log K = 19.8 vs. ~25.1) limits its utility in heavy metal remediation .

Biological Activity

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt, commonly referred to as a derivative of glycine, exhibits notable biological activities that are relevant in various fields such as biochemistry, pharmacology, and toxicology. This compound is primarily recognized for its chelating properties and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 62099-15-4
  • Molecular Formula : C₆H₉N₃O₆Na₂
  • Molecular Weight : 221.14 g/mol

The compound is a disodium salt of a glycine derivative that includes carboxymethyl and hydroxyethyl functional groups. These modifications enhance its solubility and reactivity compared to standard glycine.

Chelating Properties

One of the primary biological activities of this compound is its ability to act as a chelating agent. Chelating agents bind to metal ions, facilitating their removal from biological systems. This property is crucial in various applications:

  • Heavy Metal Detoxification : The compound can bind heavy metals such as lead and mercury, aiding in their excretion from the body. This mechanism is particularly beneficial in treating heavy metal poisoning.
  • Agricultural Applications : In agriculture, it can enhance nutrient availability by chelating essential micronutrients, thus improving plant growth and health.

Toxicological Studies

Research has indicated that while glycine derivatives can have beneficial effects, they may also pose certain risks:

  • Carcinogenic Potential : Studies involving nitrilotriacetic acid (NTA), a related compound with similar chelating properties, have shown associations with tumor formation in the urinary tract of experimental animals . Although direct evidence for glycine derivatives remains limited, caution is warranted based on these findings.
  • Genotoxicity Assessments : Current assessments indicate that NTA does not exhibit genotoxic effects; however, the mechanism behind tumor induction remains unclear . This suggests that while the compound may not directly damage genetic material, it could influence cellular pathways leading to tumorigenesis.

Study 1: Heavy Metal Chelation

A study published in Environmental Science & Technology demonstrated the efficacy of glycine derivatives in binding lead ions in vitro. The results indicated a significant reduction in lead concentration when treated with the disodium salt form of glycine:

TreatmentInitial Lead Concentration (mg/L)Final Lead Concentration (mg/L)% Reduction
Control100955%
Glycine Salt1001090%

This study underscores the potential of glycine derivatives as effective agents for lead detoxification .

Study 2: Toxicological Assessment of NTA

Research conducted by Environment Canada highlighted the toxicological profile of NTA, revealing that high concentrations led to transitional cell tumors in the urinary tract among rats and mice . Although this study focused on NTA, its findings are pertinent given the structural similarities between NTA and glycine derivatives.

Q & A

Q. What are the recommended synthetic methodologies for preparing Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt, and how can its purity be validated?

Methodological Answer: Synthesis typically involves reacting glycine derivatives with chloroacetic acid and sodium hydroxide under controlled pH (8–10) to facilitate carboxymethylation. A two-step process may include:

Alkaline hydrolysis of glycine with 2-hydroxyethylamine to form the intermediate.

Carboxymethylation using sodium chloroacetate, followed by neutralization with NaOH.
Purification: Crystallization from ethanol-water mixtures.
Characterization:

  • FTIR to confirm carboxylate (-COO⁻) and hydroxyl (-OH) groups .
  • Elemental Analysis (C, H, N, Na) to verify stoichiometry (C₆H₉NNa₂O₅) .
  • NMR (¹H/¹³C) to resolve structural ambiguities, such as distinguishing between carboxymethyl and hydroxyethyl substituents .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer:

  • Metal Chelation: Acts as a moderate-strength chelator for transition metals (e.g., Fe³⁺, Cu²⁺) in buffer systems. Compare its stability constants (log K) with EDTA or HEDTA using potentiometric titrations .
  • Biochemical Buffers: Utilized in enzyme assays requiring pH 8–10 due to its buffering capacity. Optimize concentration (e.g., 50–100 mM) to avoid interference with metal-dependent enzymes .
  • Wastewater Treatment Studies: Assess heavy metal removal efficiency via atomic absorption spectroscopy (AAS) under varying pH and ionic strength .

Q. How can researchers quantify this compound in complex matrices (e.g., biological fluids or environmental samples)?

Methodological Answer:

  • HPLC-UV: Use a C18 column with mobile phase (0.1% TFA in water/acetonitrile) and detection at 210 nm. Validate with spiked recovery tests (≥90% recovery) .
  • Ion Chromatography: Quantify disodium salt via conductivity detection, calibrating with sodium standards .
  • Chelometric Titration: Indirect measurement by titrating excess metal ions (e.g., Ca²⁺) with EDTA, using murexide as an indicator .

Advanced Research Questions

Q. How do thermodynamic stability constants (log K) of this compound with rare earth metals compare to EDTA derivatives, and what experimental designs are optimal for determining these values?

Methodological Answer:

  • Potentiometric Titration: Perform under inert atmosphere (N₂) at 25°C, using 0.1 M KNO₃ to maintain ionic strength. Titrate metal solutions (e.g., La³⁺, Nd³⁺) with the disodium salt, monitoring pH changes. Calculate log K using software (e.g., HyperQuad). Compare results with EDTA (log K ~15–20) and HEDTA (log K ~12–14) .
  • Contradiction Resolution: Address discrepancies in literature log K values by standardizing experimental conditions (e.g., ionic strength, temperature) and validating with independent methods like spectrophotometry .

Q. What experimental approaches can elucidate the compound’s stability under extreme pH or elevated temperatures?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition (30–300°C) to identify degradation products (e.g., sodium carbonate residuals) .
  • pH Stability Studies: Incubate solutions at pH 2–12 for 24 hours, then analyze via HPLC for decomposition products (e.g., glycine derivatives). Use Arrhenius plots to model degradation kinetics at 40–80°C .

Q. How can contradictory data on its environmental toxicity (e.g., aquatic toxicity vs. non-hazard classifications) be resolved?

Methodological Answer:

  • Comparative Toxicity Assays: Conduct Daphnia magna acute toxicity tests (48h LC₅₀) under standardized OECD guidelines. Compare with EDTA (LC₅₀ ~10 mg/L) and HEDTA (LC₅₀ ~50 mg/L) .
  • Computational Modeling: Use QSAR models to predict ecotoxicity endpoints, cross-referencing with experimental data to identify outliers .

Q. What methodologies are suitable for studying its interaction with biological macromolecules (e.g., proteins or DNA)?

Methodological Answer:

  • Fluorescence Quenching: Titrate the compound into protein (e.g., BSA) solutions and monitor tryptophan emission at 340 nm. Calculate binding constants via Stern-Volmer plots .
  • Circular Dichroism (CD): Assess conformational changes in DNA helices upon chelation of metal ions critical for structural stability .

Q. How does its chelation efficiency compare to novel chelators in targeted drug delivery systems?

Methodological Answer:

  • In Vitro Release Studies: Load the compound with model drugs (e.g., doxorubicin) and measure release kinetics in simulated physiological buffers (pH 7.4, 37°C) using UV-Vis .
  • Competitive Binding Assays: Use ICP-MS to quantify metal displacement by competing chelators (e.g., DTPA) in serum-like matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt
Reactant of Route 2
Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt

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